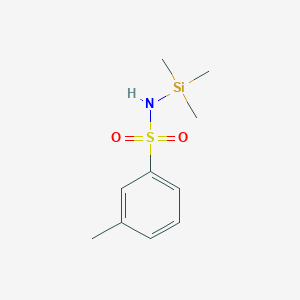

3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide

Description

3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a methyl group at the 3-position and a trimethylsilyl (TMS) group attached to the sulfonamide nitrogen. The TMS group is known to enhance lipophilicity and steric bulk, which can influence reactivity, solubility, and biological activity .

Structure

3D Structure

Properties

CAS No. |

61511-56-6 |

|---|---|

Molecular Formula |

C10H17NO2SSi |

Molecular Weight |

243.40 g/mol |

IUPAC Name |

3-methyl-N-trimethylsilylbenzenesulfonamide |

InChI |

InChI=1S/C10H17NO2SSi/c1-9-6-5-7-10(8-9)14(12,13)11-15(2,3)4/h5-8,11H,1-4H3 |

InChI Key |

NRCZVXGZWNWBFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Toluene Derivatives

The benzene ring is sulfonated using chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃) under controlled conditions. For 3-methylbenzenesulfonyl chloride synthesis, toluene derivatives undergo electrophilic substitution at the meta position due to steric and electronic effects.

Reaction conditions :

-

Solvent: Carbon tetrachloride (CCl₄) or chlorobenzene

-

Temperature: 70–90°C

Silylation of Sulfonamide Intermediates

The sulfonyl chloride intermediate reacts with trimethylsilyl amines (TMS-NR₂) to introduce the TMS group. For example:

Conditions :

-

Base: Triethylamine (Et₃N) or DBU

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Nucleophilic Substitution with Trimethylsilyl Amines

Two-Step Alkylation-Silylation

Aryl sulfonamides are alkylated followed by silylation. For instance:

-

Alkylation : 3-Methylbenzenesulfonamide reacts with methyl iodide (MeI) in DMF using Cs₂CO₃ as a base.

-

Silylation : The product is treated with hexamethyldisilazane (HMDS) or TMS-Cl.

Optimized parameters :

Sulfinylamine Reagent-Mediated Synthesis

Use of t-BuONSO

The novel sulfinylamine reagent t-BuONSO enables direct coupling with Grignard reagents or organolithiums:

Key advantages :

Conditions :

Lewis Acid-Catalyzed Sulfur Fluoride Exchange (SuFEx)

Reaction with Sulfonyl Fluorides

Sulfonyl fluorides react with TMS-amines (e.g., TMS-morpholine) catalyzed by Ca(NTf₂)₂ or LiNTf₂:

Conditions :

Sandmeyer Reaction and Diazotization

Diazonium Salt Intermediates

4-Amino-3-methylbenzenesulfonamide is diazotized to form a diazonium salt, which undergoes substitution with TMS-cyanide:

Conditions :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonation | HSO₃Cl, TMS-NH₂ | 75–88 | High | Moderate |

| Nucleophilic Substitution | MeI, HMDS | 78–85 | Medium | Low |

| Sulfinylamine Reagent | t-BuONSO, Grignard | 68–94 | High | High |

| SuFEx Catalysis | Ar-SO₂F, Ca(NTf₂)₂ | 62–99 | Medium | Moderate |

| Sandmeyer Reaction | NaNO₂, TMS-CN | 65–72 | Low | High |

Key findings :

-

Sulfinylamine-mediated synthesis (Method 4) offers the highest yields for aromatic substrates but requires specialized reagents.

-

SuFEx catalysis (Method 5) is optimal for functionalized sulfonyl fluorides, with yields exceeding 90% for electron-deficient arenes.

-

Direct sulfonation (Method 2) remains the most scalable for industrial applications despite moderate cost efficiency.

Challenges and Optimization Strategies

Steric Hindrance

Bulky TMS groups impede reactions at the sulfonamide nitrogen. Solutions include:

Chemical Reactions Analysis

Desilylation and Sulfenyl Radical Formation

The trimethylsilyl (TMS) group undergoes cleavage under specific conditions, enabling downstream reactivity:

-

Reaction with TMS-I : Excess trimethylsilyl iodide (TMS-I) induces desulfonation and generates phenyl sulfenyl radicals. These radicals participate in C–S bond formation, yielding thioethers (e.g., 4 in Scheme 1 of ).

| Reaction Component | Details |

|---|---|

| Substrate | 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide |

| Reagent | TMS-I (excess) |

| Product | Thioether derivatives |

| Key Intermediate | Phenyl sulfenyl radical |

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen exhibits nucleophilic displacement under Lewis acid catalysis:

-

TMS-OTf-Mediated Reactions : Trimethylsilyl triflate (TMS-OTf) facilitates deprotonation and substitution at the α-position to the sulfonamide group.

Coupling Reactions Involving Trimethylsilyl Groups

The TMS group participates in cross-coupling and cycloaddition reactions:

-

Sonogashira Coupling : TMS-protected ethynyl groups undergo deprotection with tetrabutylammonium fluoride (TBAF), enabling Cu-catalyzed alkyne-azide cycloaddition (CuAAC) .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Desilylation | TBAF, THF/H₂O | 85–90% |

| CuAAC | CuI, sodium ascorbate | 70–75% |

Comparative Reactivity with Structural Analogs

The TMS group alters reactivity compared to non-silylated sulfonamides:

| Feature | 3-Methyl-N-TMS-sulfonamide | Conventional Sulfonamides |

|---|---|---|

| Solubility | Enhanced in organic solvents | Moderate polarity |

| Desilylation | Rapid with TMS-I/TBAF | Not applicable |

| Radical Stability | High (due to TMS) | Low |

Mechanistic Insights

-

Radical Pathways : TMS-I promotes homolytic cleavage of S–N bonds, generating sulfenyl radicals for C–S coupling .

-

Electrophilic Activation : Lewis acids (e.g., TMS-OTf) polarize the sulfonamide group, enhancing electrophilicity at sulfur .

-

Steric Effects : The TMS group hinders nucleophilic attack at sulfur but stabilizes intermediates through hyperconjugation.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that sulfonamide derivatives, including those related to 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide, exhibit promising anticancer properties. For instance, studies have identified compounds that target specific pathways involved in cancer progression. A notable study demonstrated that certain sulfonamide derivatives could inhibit carbonic anhydrase and Wnt/β-catenin signaling pathways, which are crucial in the development of multidrug-resistant cancer cells. These compounds were found to significantly reduce cell viability in resistant cancer cell lines, indicating their potential as effective therapeutic agents against such malignancies .

Immunomodulatory Effects

Another significant application of sulfonamide compounds is their role as immunomodulators. A study explored the structure-activity relationship (SAR) of substituted sulfamoyl compounds, revealing that specific modifications could enhance their ability to activate NF-κB signaling pathways. This activation leads to an increased release of immunostimulatory cytokines in immune cells, suggesting potential use in vaccine adjuvants to boost immune responses .

Material Science Applications

Synthesis of Functional Polymers

this compound can serve as a precursor for developing functional polymers. The sulfonamide group allows for various chemical modifications, which can be utilized to create materials with tailored properties for specific applications such as drug delivery systems or smart materials. For example, sulfonimidates derived from sulfonamides have been employed in synthesizing polymers with enhanced mechanical and thermal properties .

Synthetic Intermediate

Versatile Building Block

As a synthetic intermediate, this compound can be utilized in the synthesis of more complex organic molecules. Its trimethylsilyl group enhances its reactivity and solubility, making it a valuable building block in organic synthesis. This compound has been used in the preparation of various derivatives that possess biological activity or serve as precursors for further chemical transformations .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonamide group can form hydrogen bonds and interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments.

Comparison with Similar Compounds

Structural and Electronic Differences

Sulfonamides vary based on substituents on the benzene ring and the nitrogen-bound group. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula.

Key Observations:

- Trimethylsilyl vs. Triazine or Indazolyl Groups : The TMS group in the target compound introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing triazine () or heterocyclic indazolyl groups (). This may reduce nucleophilicity but improve membrane permeability .

- Methoxy vs.

- Trifluoromethyl (CF3) Effects : The CF3 group in enhances electron-withdrawing properties, which can stabilize intermediates in catalytic cycles or modulate enzyme binding .

Physicochemical Properties

- Lipophilicity: The TMS group increases logP compared to polar substituents like methoxy () or amino-triazine (). This enhances blood-brain barrier penetration but may limit aqueous solubility.

- Thermal Stability : Trimethylsilyl groups are thermally stable up to ~200°C, whereas triazine derivatives () decompose at higher temperatures (e.g., mp >340°C for compound 3c) .

Biological Activity

3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a trimethylsilyl group attached to a benzene ring substituted with a methyl group and a sulfonamide functional group. The synthesis of such sulfonamides often involves the reaction of sulfonyl chlorides with amines or the direct modification of existing sulfonamide structures .

Antimicrobial Activity

Sulfonamides generally exhibit antimicrobial properties by acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism disrupts bacterial growth by inhibiting the production of folic acid, which is vital for DNA synthesis .

In studies involving related compounds, sulfonamides have shown efficacy against various bacterial strains. For instance, derivatives similar to this compound have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Recent research highlights the ability of certain sulfonamide derivatives to inhibit specific enzymes involved in pain pathways, particularly sodium channels like NaV1.7. This channel is implicated in pain signaling and represents a target for analgesic drug development . Compounds with similar structures have demonstrated high selectivity and potency in inhibiting these channels, suggesting that this compound may also exhibit such properties.

Anticancer Potential

Sulfonamides have been explored for their anticancer activities, particularly through mechanisms involving the inhibition of carbonic anhydrases (CAs), which are enzymes that play a role in tumor growth and metastasis. Compounds with sulfonamide groups have shown promise as dual-targeting inhibitors against cancer cells . The potential of this compound in this context warrants further investigation.

Case Studies

- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Pain Management : Another study focused on the analgesic properties of sulfonamide derivatives targeting NaV1.7 channels. The findings showed that certain modifications enhanced potency and selectivity, indicating that similar modifications could be applied to this compound for improved therapeutic effects .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-methylbenzenesulfonamide and trimethylsilyl chloride. Key optimization parameters include:

- Base Selection : Use of NaOH or KOH to neutralize HCl byproducts (critical for driving the reaction forward) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity by stabilizing intermediates.

- Temperature Control : Reactions at 60–80°C improve yield while minimizing side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity.

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | NaOH (1.2 equiv) | 85% yield |

| Solvent | DMF | 90% conversion |

| Temperature | 70°C (±5°C) | <5% side products |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Key stretches include S=O (1130–1150 cm⁻¹) and Si–C (1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 285 for C₁₀H₁₇NO₂SSi).

Tip : Use 3-(trimethylsilyl)propane-1-sulfonic acid as an internal NMR standard for precise chemical shift calibration .

Advanced Research Questions

Q. How can density functional theory (DFT) be employed to analyze the electronic structure and reactivity of this sulfonamide derivative?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms provide accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .

- Basis Sets : 6-31G(d,p) captures electron density distribution for sulfonamide and TMS groups.

- Key Analyses :

Table 2: DFT Parameters for Electronic Analysis

| Parameter | Recommended Value | Purpose |

|---|---|---|

| Functional | B3LYP | Balances accuracy/speed |

| Basis Set | 6-31G(d,p) | Electron correlation |

| Solvation Model | PCM (water) | Simulate aqueous reactivity |

Q. What mechanistic insights can be gained from studying the dimerization kinetics and byproduct formation in related trimethylsilyl-substituted compounds?

Methodological Answer:

- Dimerization Pathways : α-methyl substitution (as in the target compound) stabilizes o-quinodimethane intermediates, favoring [4+2] cycloaddition (e.g., endo/exo dimer ratios) .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates. Activation energy (Eₐ) calculations reveal steric effects from the TMS group.

- Byproduct Mitigation :

- Temperature Control : Lower temperatures (≤50°C) reduce radical-mediated side reactions.

- Catalytic Additives : Triethylamine suppresses acid-catalyzed decomposition .

Case Study : In analogous furan derivatives, dimerization yields increased from 60% to 85% by adjusting steric bulk at the α-position .

Q. How can researchers evaluate the biological activity of this compound, and what structural analogs provide insights into its mechanism of action?

Methodological Answer:

- Target Identification : Screen against sulfonamide-sensitive enzymes (e.g., dihydropteroate synthase for antimicrobial activity) using fluorescence-based assays .

- Structural Analogs :

- SAR Studies : Modify the TMS group to assess steric effects on binding affinity.

Note : Use molecular docking (AutoDock Vina) to predict interactions with target proteins, prioritizing residues near the sulfonamide moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.